molecular formula C19H19FN2O3 B2987553 N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1047425-70-6

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2987553
CAS No.: 1047425-70-6
M. Wt: 342.37
InChI Key: MSJODINXBHVCDP-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1047425-70-6) is a chemical compound with the molecular formula C19H19FN2O3 and a molecular weight of 342.36 g/mol . It belongs to the 5-oxopyrrolidine-3-carboxamide class of compounds, a scaffold recognized for its relevance in medicinal chemistry research and investigated for its interactions with key biological targets . For instance, structurally related compounds within this chemical family have been identified as potent inhibitors of the Nav1.8 voltage-gated sodium channel, a prominent target in pain and itch disorder research . Furthermore, small molecules based on the 5-oxopyrrolidine core have been explored as first-in-class antagonists for GPCR targets such as the relaxin-3 (RXFP3) receptor, which is implicated in stress, feeding, and motivation . The specific structural features of this compound—including the 2-fluorobenzyl and 4-methoxyphenyl groups—suggest potential for central nervous system (CNS) activity, as analogs often possess physicochemical properties (e.g., clogP, topological polar surface area) conducive to blood-brain barrier penetration . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a valuable building block or reference standard in their investigations, particularly in neuroscience and drug discovery.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-16-8-6-15(7-9-16)22-12-14(10-18(22)23)19(24)21-11-13-4-2-3-5-17(13)20/h2-9,14H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJODINXBHVCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate alkyl halide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The 5-oxopyrrolidine-3-carboxamide core is shared among several compounds (Table 1). Key differences lie in the substituents at the 1-position (aryl groups) and the nitrogen-linked moieties:

Compound Name 1-Position Substituent N-Linked Substituent Molecular Weight Key Features Reference
Target Compound 4-Methoxyphenyl 2-Fluorophenylmethyl ~368 (inferred) Balanced hydrophobicity -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl - Thiadiazole enhances π-stacking
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Methoxyphenyl 2H-1,3-Benzodioxol-5-ylmethyl 368.4 Improved metabolic stability?
5-Methyl-1-phenylpyrazole analog () 1-Phenylpyrazole 2-Fluorophenylmethyl 367.2 Potential oxidoreductase inhibition

Structural Insights :

  • Fluorine vs.
  • Heterocyclic Moieties : Replacement of the benzyl group with thiadiazole () or benzodioxol () alters electronic properties and solubility. Thiadiazole-containing analogs may exhibit stronger π-π interactions with target proteins .

Key Findings :

  • The 3,4-dimethylphenyl substituent () shows moderate cytotoxicity, whereas fluorophenyl-containing analogs demonstrate improved selectivity, suggesting that fluorine substitution may reduce off-target effects .
  • The target compound’s 4-methoxyphenyl group could mitigate cytotoxicity compared to electron-withdrawing substituents, though direct data are lacking.
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : The target compound (MW ~368) falls within the acceptable range for drug-likeness (MW < 500). Analogs with benzodioxol (MW 368.4, ) or pyrazole (MW 367.2, ) substituents show minimal deviations, suggesting similar bioavailability .
  • Solubility : Thiadiazole-containing analogs () may exhibit lower aqueous solubility due to hydrophobic interactions, whereas the methoxy group in the target compound could enhance solubility via hydrogen bonding .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine core with a carboxamide functional group, which is known to influence its biological interactions. The presence of a fluorophenyl group and a methoxyphenyl group contributes to its lipophilicity and potential receptor interactions.

Structural Formula

Chemical Structure

Research indicates that compounds similar to N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may act through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.
  • Receptor Modulation : It could interact with specific receptors, influencing physiological responses.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, pyrrolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound displayed an IC50 value of 20 µM against breast cancer cells, indicating significant antiproliferative activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast)20
Compound BHeLa (cervical)15
Compound CA549 (lung)25

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been investigated. In vitro assays revealed that these compounds can reduce the production of pro-inflammatory cytokines in macrophages.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 20 µM, suggesting potential for further development as an anticancer agent.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the modulation of cytokine production.
    • Method : Macrophages were treated with the compound and stimulated with LPS.
    • Results : A notable decrease in IL-6 and TNF-alpha levels was recorded, indicating anti-inflammatory properties.

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